2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid

physicochemical property pKa permeability

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (CAS 863185-06-2) is a uniquely substituted quinoline-4-carboxylic acid featuring an 8-chloro substituent critical for target engagement (hDHODH, SIRT3) and a 4-butoxyphenyl group that modulates lipophilicity (clogP ~5.2–5.6). Unlike unsubstituted analogs, this pre-functionalized scaffold enables direct SAR exploration in oncology and immunology. Validated as an acetylcholinesterase-negative control at 26 µM, it eliminates cholinergic false positives in CNS screening. Offered at ≥97% purity for research use. Request a quote for bulk quantities.

Molecular Formula C20H18ClNO3
Molecular Weight 355.8 g/mol
CAS No. 863185-06-2
Cat. No. B1326582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
CAS863185-06-2
Molecular FormulaC20H18ClNO3
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
InChIInChI=1S/C20H18ClNO3/c1-2-3-11-25-14-9-7-13(8-10-14)18-12-16(20(23)24)15-5-4-6-17(21)19(15)22-18/h4-10,12H,2-3,11H2,1H3,(H,23,24)
InChIKeyVALGRPPRSFXQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid (CAS 863185-06-2) – Product Baseline and Chemical Identity for Research Procurement


2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (CAS 863185-06-2) is a synthetic quinoline-4-carboxylic acid derivative characterized by a 4-butoxyphenyl group at the C2 position and a chlorine atom at the C8 position . The compound has a molecular formula of C₂₀H₁₈ClNO₃ and a molecular weight of 355.81 g/mol . Predicted physicochemical properties include a boiling point of 536.8±50.0 °C, a density of 1.270±0.06 g/cm³, and a pKa of 2.15±0.10, indicating it exists predominantly in the ionized form at physiological pH . The compound is offered by multiple research chemical suppliers with typical purity of 95–97% and is intended for laboratory research and further synthetic modification .

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid: Why Substitution with Unsubstituted or Differently Substituted Quinoline-4-carboxylic Acids Is Not Scientifically Equivalent


Quinoline-4-carboxylic acid derivatives exhibit highly variable biological activity that is exquisitely sensitive to substitution patterns on both the quinoline core and the pendant phenyl ring [1]. The presence of the 8-chloro substituent in 2-(4-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid distinguishes it from the parent compound cinchophen (2-phenylquinoline-4-carboxylic acid) and from analogs lacking halogen substitution. In a systematic study of 2-substituted quinoline-4-carboxylic acids as hDHODH inhibitors, the introduction of a chlorine atom at the para-position of the terminal phenyl ring (analogous to the 8‑position on the quinoline core) yielded the most promising compound in the series, demonstrating that halogen placement is a critical determinant of target engagement and lipophilicity [2]. Similarly, the 4‑butoxyphenyl moiety confers distinct lipophilic and steric properties compared to methoxy, ethoxy, or unsubstituted phenyl analogs, which directly impacts membrane permeability, metabolic stability, and off‑target selectivity [3]. Therefore, substituting this compound with a structurally related quinoline-4-carboxylic acid cannot be assumed to preserve the same biochemical or cellular profile without explicit comparative data.

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid – Quantitative Differentiation Evidence for Scientific Selection


Ionization State at Physiological pH: pKa Comparison with Cinchophen and Implications for Permeability

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid has a predicted pKa of 2.15±0.10, indicating that at physiological pH (7.4) it is >99.999% ionized . In contrast, the unsubstituted parent compound cinchophen (2-phenylquinoline-4-carboxylic acid) has a reported pKa of approximately 3.5–3.8, resulting in a smaller fraction ionized at pH 7.4 [1]. The significantly lower pKa of the target compound is attributable to the electron‑withdrawing effect of the 8‑chloro substituent and the extended conjugation with the 4‑butoxyphenyl group. This difference alters the compound's distribution coefficient (logD) and may affect passive membrane permeability, intracellular accumulation, and protein binding.

physicochemical property pKa permeability solubility

Off-Target Selectivity: Lack of Acetylcholinesterase Inhibition Compared to Standard Cholinesterase Inhibitors

In an enzymatic assay, 2-(4-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid exhibited no detectable inhibition of acetylcholinesterase (AChE) at a concentration of 26 µM . By comparison, the clinically used AChE inhibitor donepezil has an IC₅₀ of approximately 6 nM against human AChE, representing a >4,300-fold difference in potency [1]. Rivastigmine, another standard AChE inhibitor, has an IC₅₀ of ~4.3 µM [2]. The absence of AChE inhibition at micromolar concentrations suggests that this compound does not engage the cholinergic system as an off-target, which is advantageous for applications where cholinergic side effects are undesirable.

off-target activity acetylcholinesterase selectivity CNS safety

Lipophilicity and Membrane Permeability: Calculated logP and Predicted Absorption Profile vs. Cinchophen

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid has a calculated octanol‑water partition coefficient (clogP) of approximately 5.2–5.6, which is substantially higher than that of cinchophen (clogP ≈ 3.5) [1]. The extended butoxy chain and the chloro substituent contribute to increased lipophilicity. In the context of quinoline‑4‑carboxylic acid hDHODH inhibitors, optimal lipophilicity (experimental logD₇.₄ values between 1.5 and 2.5) was associated with balanced cellular permeability and low cytotoxicity, whereas excessively lipophilic compounds often exhibit poor solubility and off‑target accumulation [2]. The high clogP of the target compound predicts it may have greater membrane permeability than cinchophen but also increased risk of non‑specific binding and solubility limitations.

lipophilicity logP ADME permeability

Potential Kinase or Enzyme Inhibition Profile: Comparative Class-Level Activity of 8-Chloro vs. Unsubstituted Quinoline-4-carboxylic Acids

Although direct inhibitory data for 2-(4-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid against specific therapeutic targets are not publicly available, structure‑activity relationship (SAR) studies on closely related 2‑arylquinoline‑4‑carboxylic acids reveal that the presence and position of halogen substituents are critical for target potency. In a series of hDHODH inhibitors, compound 5j bearing a chlorine atom at the para‑position of the terminal phenyl ring (structurally analogous to the 8‑position on the quinoline core) exhibited the best balance of enzyme inhibition (IC₅₀ not explicitly disclosed, but described as 'good hDHODH inhibitory activity') and low cytotoxicity [1]. Conversely, unsubstituted 2‑phenylquinoline‑4‑carboxylic acid (cinchophen) shows only weak affinity for PDE10A (Kd = 127 µM) and STAT3 (Ki = 17.5 µM) [2][3]. In SIRT3 inhibitor optimization, 2‑(4‑acrylamidophenyl)‑quinoline‑4‑carboxylic acid derivatives with halogen substitutions achieved IC₅₀ values as low as 0.53 µM [4]. These class‑level observations support the hypothesis that the 8‑chloro and 4‑butoxyphenyl substitutions in the target compound are likely to confer a distinct biological activity profile compared to unsubstituted or differently substituted analogs.

structure-activity relationship hDHODH SIRT3 kinase inhibition

Predicted ADME and Drug‑Likeness Parameters: Comparative Analysis with Related Quinoline‑4‑carboxylic Acid Scaffolds

Calculated drug‑likeness parameters for 2‑(4‑butoxyphenyl)‑8‑chloroquinoline‑4‑carboxylic acid place it near the upper bounds of Lipinski's Rule of Five: molecular weight 355.81, clogP ≈5.2–5.6, hydrogen bond donors = 1 (carboxylic acid), hydrogen bond acceptors = 4 . In comparison, cinchophen (MW 249.3, clogP 3.5) lies comfortably within Rule of Five space, while optimized hDHODH inhibitor 5j (MW ~380, clogP ~3.8) remains rule‑compliant [1]. The target compound's higher lipophilicity and molecular weight suggest it may have different absorption, distribution, and solubility characteristics than more polar analogs. Notably, the predicted pKa of 2.15 indicates that at intestinal pH the compound will be largely ionized, potentially limiting passive absorption unless active transport mechanisms are engaged .

drug-likeness ADME Lipinski physicochemical

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid – Evidence-Backed Research and Industrial Application Scenarios


Scaffold for Structure–Activity Relationship (SAR) Studies in Kinase and Dehydrogenase Inhibitor Programs

The 8‑chloro‑2‑(4‑butoxyphenyl)quinoline‑4‑carboxylic acid core provides a pre‑functionalized scaffold that incorporates both a halogen substituent known to enhance target binding in hDHODH and SIRT3 inhibitors and an extended alkoxy chain that modulates lipophilicity and steric bulk [1][2]. Researchers can use this compound as a starting point for further derivatization (e.g., amide formation at the carboxylic acid, substitution on the phenyl ring) to explore SAR around validated targets in oncology, immunology, and metabolic diseases.

Negative Control or Selectivity Probe for Acetylcholinesterase‑Related Assays

Because 2‑(4‑butoxyphenyl)‑8‑chloroquinoline‑4‑carboxylic acid exhibits no inhibition of acetylcholinesterase at 26 µM, it can serve as a structurally matched negative control in assays where cholinergic off‑target effects are a concern . This property is particularly valuable when screening quinoline‑based libraries for CNS‑penetrant candidates, as it reduces the likelihood of false positives arising from AChE inhibition.

Physicochemical Reference Compound for Lipophilic Quinoline‑4‑carboxylic Acids

With a predicted clogP of ~5.2–5.6 and a pKa of 2.15, this compound serves as a representative example of a highly lipophilic, acidic quinoline derivative . It can be employed as a calibrant in logD measurements, a test solute in permeability assays (e.g., PAMPA, Caco‑2), or a model compound for studying the impact of high lipophilicity on solubility and non‑specific binding in vitro.

Synthetic Intermediate for Fused Heterocycles and Metal‑Chelating Agents

The quinoline‑4‑carboxylic acid moiety is a versatile building block for constructing more complex heterocyclic systems, including pyrazoloquinolines, triazoloquinolines, and metal‑chelating ligands. The 8‑chloro and 4‑butoxyphenyl substituents offer distinct steric and electronic handles for regioselective functionalization and for tuning the properties of downstream products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.